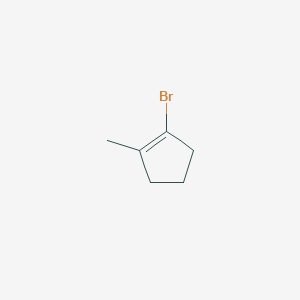
Cyclopentene, 1-bromo-2-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentene, 1-bromo-2-methyl-(9CI) is an organic compound with the molecular formula C6H9Br. It belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds. This compound is characterized by a five-membered ring with a bromine atom and a methyl group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentene, 1-bromo-2-methyl-(9CI) can be synthesized through various methods. One common approach involves the bromination of 1-methylcyclopentene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 1-methylcyclopentene, resulting in the formation of 1-methyl-2-bromo-1-cyclopentene .
Industrial Production Methods: Industrial production of 1-methyl-2-bromo-1-cyclopentene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclopentene, 1-bromo-2-methyl-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 1-methyl-2-bromo-1-cyclopentene can be replaced by other nucleophiles, such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups, through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form 1-methylcyclopentadiene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), sodium methoxide (NaOMe), and ammonia (NH3). The reactions are usually carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include 1-methyl-2-hydroxy-1-cyclopentene, 1-methyl-2-alkoxy-1-cyclopentene, or 1-methyl-2-amino-1-cyclopentene.
Elimination Reactions: The major product is 1-methylcyclopentadiene.
Scientific Research Applications
Cyclopentene, 1-bromo-2-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-methyl-2-bromo-1-cyclopentene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the release of hydrogen bromide (HBr) .
Comparison with Similar Compounds
1-Bromo-2-methylcyclopentane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
1-Methylcyclopentene: Lacks the bromine atom, making it less versatile in substitution reactions.
2-Bromo-1-methylcyclopentene: The position of the bromine atom differs, leading to different reactivity and product distribution in chemical reactions.
Uniqueness: Cyclopentene, 1-bromo-2-methyl-(9CI) is unique due to the presence of both a bromine atom and a double bond in a five-membered ring structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
133302-95-1 |
|---|---|
Molecular Formula |
C6H9Br |
Molecular Weight |
161.04 g/mol |
IUPAC Name |
1-bromo-2-methylcyclopentene |
InChI |
InChI=1S/C6H9Br/c1-5-3-2-4-6(5)7/h2-4H2,1H3 |
InChI Key |
NEDZFKVJIOXYIB-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1)Br |
Canonical SMILES |
CC1=C(CCC1)Br |
Synonyms |
Cyclopentene, 1-bromo-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


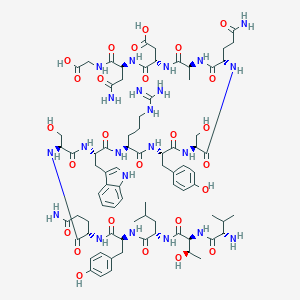



![tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-](/img/structure/B160580.png)
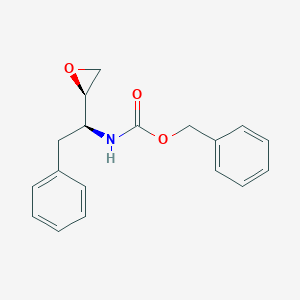

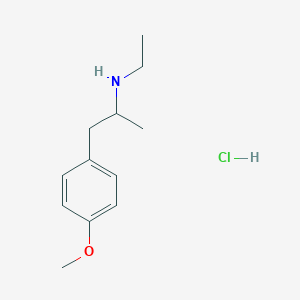
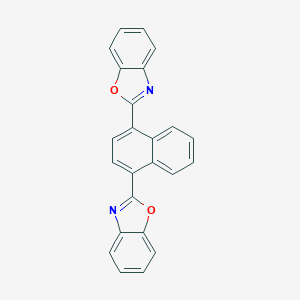
![2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B160587.png)
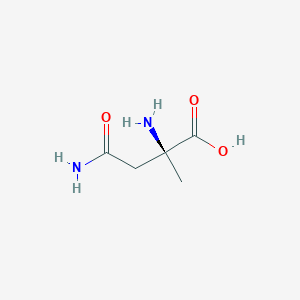
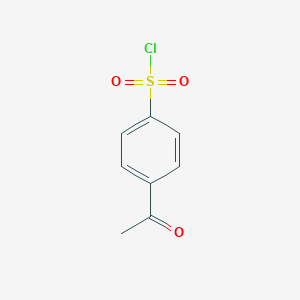
![3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160594.png)
![[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B160595.png)
